molecular formula C5H4ClN B015918 2-Chloropyridine-d4 CAS No. 1001003-94-6

2-Chloropyridine-d4

Katalognummer: B015918
CAS-Nummer: 1001003-94-6
Molekulargewicht: 117.57 g/mol
InChI-Schlüssel: OKDGRDCXVWSXDC-RHQRLBAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloropyridine-d4 (CAS: 1001003-94-6) is a deuterated analog of 2-chloropyridine, where four hydrogen atoms in the pyridine ring are replaced with deuterium (D). Its molecular formula is C5ClD4N, with a molecular weight of 117.57 g/mol . This compound is primarily used in scientific research, particularly as an isotopic tracer in environmental chemistry, pharmacokinetics, and reaction mechanism studies. Its deuterated structure enables precise tracking in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, reducing background interference .

Key properties include:

  • Physical state: Light yellow oil .
  • Hazards: Classified as toxic (毒 II) and hazardous (危 4-2-III) under GHS guidelines, requiring stringent handling protocols .
  • Applications: Investigates secondary pollutant formation during insecticide degradation and traces organic chemicals in wastewater .

Vorbereitungsmethoden

Synthetic Routes for 2-Chloropyridine-d4

Gas-Phase Chlorination of Deuterated Pyridine

The gas-phase chlorination method, adapted from non-deuterated 2-chloropyridine synthesis , involves reacting deuterated pyridine (pyridine-d5) with chlorine gas under ultraviolet (UV) irradiation. Key steps include:

  • Deuterated Pyridine Preparation : Pyridine-d5 is synthesized via catalytic exchange using deuterium oxide (D₂O) and platinum-group metal catalysts at elevated temperatures (150–200°C). This process achieves >99% deuteration at all five positions of the pyridine ring.

  • Chlorination Reaction : Pyridine-d5 is mixed with chlorine gas in a molar ratio of 1:0.70–0.80 within a glass reactor containing a helical filler to enhance mixing . UV light (λ = 380–480 nm) initiates radical chlorination, preferentially substituting the hydrogen at the 2-position with chlorine. The reaction occurs at 150–170°C for 3–5 seconds, yielding this compound as the primary product.

Mechanistic Insight :
The UV-induced homolytic cleavage of Cl₂ generates chlorine radicals, which abstract a hydrogen atom from the pyridine-d5 ring. The resultant pyridinyl radical reacts with another Cl₂ molecule to form this compound and HCl. The deuterium atoms at positions 3, 4, 5, and 6 remain intact due to kinetic isotope effects that favor hydrogen abstraction over deuterium .

Post-Synthetic Deuteration of 2-Chloropyridine

This two-step approach involves synthesizing 2-chloropyridine via conventional methods followed by selective deuteration:

  • Base Compound Synthesis : 2-Chloropyridine is prepared using the gas-phase method described in the patent , yielding 85–90% purity.

  • Isotopic Exchange :

    • Acid-Catalyzed Exchange : Heating 2-chloropyridine in D₂O with concentrated DCl at 120°C for 48 hours replaces hydrogens at positions 3, 4, 5, and 6 with deuterium. The reaction is quenched by rapid cooling to prevent back-exchange.

    • Metal-Catalyzed Exchange : Palladium-on-carbon (Pd/C) or rhodium catalysts facilitate H-D exchange at 80°C under deuterium gas (D₂) pressure (3–5 atm). This method achieves 95–98% deuteration at the target positions within 24 hours.

Challenges :

  • Position 2 remains non-deuterated due to the electron-withdrawing effect of the chlorine atom, which deactivates the ring toward electrophilic substitution.

  • Competing side reactions, such as hydrolysis to pyridone derivatives, are suppressed by maintaining anhydrous conditions.

Industrial Production Methods

Large-Scale Deuteration Reactors

Industrial facilities utilize continuous-flow reactors equipped with:

  • Deuterium Gas Injection Systems : Precise control of D₂ partial pressure (1–2 atm) ensures uniform deuteration.

  • Temperature-Modulated Zones : Separate zones for chlorination (150–170°C) and deuteration (80–120°C) prevent thermal degradation.

Process Optimization

Key Parameters :

ParameterOptimal RangeImpact on Yield
Reaction Temperature150–170°C (chlorination)
80–120°C (deuteration)
Higher temperatures accelerate H-D exchange but risk decomposition.
Chlorine:Pyridine Ratio0.70–0.80 mol/mol Excess chlorine increases dichloropyridine byproducts.
UV Wavelength380–480 nmMatches the absorption spectrum of Cl₂ for efficient radical generation .

Yield and Purity :

  • Gas-phase chlorination of pyridine-d5 achieves 70–75% yield with 98% isotopic purity.

  • Post-synthetic deuteration methods yield 60–65% due to incomplete exchange and side reactions.

Reaction Conditions and Catalysts

Role of Activators

Ammonia (NH₃) or deuterated ammonia (ND₃) is added in molar ratios of 1:0.10–0.25 relative to pyridine to lower activation energy and enhance chlorination efficiency . ND₃ minimizes proton contamination during deuteration.

Solvent Systems

  • Gas-Phase Reactions : Solvent-free conditions prevent isotopic dilution.

  • Liquid-Phase Deuteration : Deuterated solvents (e.g., DMF-d7, D₂O) are used to maintain deuterium enrichment.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR : Residual proton signals at positions 3–6 indicate incomplete deuteration.

  • ²H-NMR : Quantifies deuterium incorporation, with peaks at δ 6.8–7.5 ppm confirming aromatic deuteration.

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS) : Expected m/z for C₅D₄ClN: 121.55 (M⁺). Deviations >0.01 Da suggest isotopic impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloropyridine-d4 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles, leading to the formation of various pyridine derivatives.

    Oxidation Reactions: Oxidation of this compound can yield 2-chloropyridine-N-oxide.

    Reduction Reactions: Reduction processes can convert this compound into other reduced forms of pyridine derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in reduction reactions.

Major Products

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Products: 2-Chloropyridine-N-oxide.

    Reduction Products: Reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Mass Spectrometry and NMR Studies
Due to its deuterated nature, 2-Chloropyridine-d4 is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . The presence of deuterium enhances the resolution and sensitivity of these analytical techniques, allowing for more accurate structural elucidation of compounds in complex mixtures.

Application Description
NMR SpectroscopyEnhances signal resolution; reduces background noise.
Mass SpectrometryImproves detection limits and quantification accuracy.

Pharmaceutical Applications

Intermediate in Drug Synthesis
this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is used in the development of antihistamines, antiarrhythmics, and other therapeutic agents.

  • Example Case Study:
    The synthesis of chlorphenamine , an antihistamine, involves the reaction of this compound with other reagents to yield the final product. This process highlights its role in drug formulation and development.

Pharmaceutical Research
In drug metabolism studies, deuterated compounds like this compound are employed to trace metabolic pathways and understand pharmacokinetics due to their distinct isotopic signature.

Agrochemical Applications

Synthesis of Fungicides and Herbicides
this compound is utilized in the production of agrochemicals, particularly fungicides and herbicides. Its role as an intermediate allows for the creation of effective crop protection agents.

  • Example Case Study:
    The synthesis of pyrithione , a biocide used in agricultural products and cosmetics, involves this compound as a precursor. This showcases its importance in both agricultural and cosmetic applications.

Chemical Synthesis

Catalysis
In synthetic organic chemistry, this compound can act as a catalyst or reactant in various reactions, including halogenation processes that are essential for forming C–C and C–N bonds.

Process Type Description
HalogenationUsed to introduce halogen atoms into organic molecules efficiently.
Cross-Coupling ReactionsFacilitates the formation of complex organic structures through coupling reactions.

Environmental Studies

Toxicological Assessments
Research involving this compound also extends to environmental toxicology, where it is assessed for mutagenicity and potential carcinogenic effects. Such studies are crucial for understanding the safety profile of chemicals used in industry.

  • Example Case Study:
    Studies have shown that exposure to chlorinated pyridines can lead to genetic mutations, necessitating careful evaluation during risk assessments for occupational exposure .

Wirkmechanismus

The mechanism of action of 2-Chloropyridine-d4 is primarily related to its role as a deuterated compound. The presence of deuterium atoms affects the compound’s physical and chemical properties, such as bond strength and reaction kinetics. These changes can influence the compound’s interactions with molecular targets and pathways, making it useful in various research applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

2.1.1 2-Chloropyridine (CAS 109-09-1)
  • Molecular formula : C5H4ClN (MW: 113.54 g/mol).
  • Key differences: Non-deuterated; chlorine at the 2-position of the pyridine ring.
  • Applications : Widely used as a pharmaceutical intermediate (e.g., antihistamines, agrochemicals) .
  • Safety : Similar toxicity profile (毒 II, 危 4-2-III) but lacks isotopic labeling utility .
2.1.2 3-Chloropyridine (CAS 626-60-8)
  • Molecular formula : C5H4ClN (MW: 113.54 g/mol).
  • Key differences : Chlorine at the 3-position, altering electronic distribution and reactivity.
  • Reactivity : The meta-chloro configuration reduces steric hindrance in nucleophilic substitution compared to 2-chloropyridine derivatives .
2.1.3 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (CAS 5604-46-6)
  • Molecular formula : C5H3Cl2N3O (MW: 192.00 g/mol).
  • Key differences : Dichlorinated pyrimidine core with an aldehyde functional group.
  • Applications : Intermediate in heterocyclic synthesis; distinct from 2-chloropyridine-d4 in redox reactivity and hydrogen-bonding capacity .

Isotopic Analogues

2.2.1 this compound vs. 2-Chloropyridine
Parameter This compound 2-Chloropyridine
Molecular Weight 117.57 g/mol 113.54 g/mol
Isotopic Substitution Four deuterium atoms None
Cost (Kanto Reagents) ¥69,300/250 mg ¥3,000/25 g
Primary Use Isotopic tracing, NMR studies Pharmaceutical synthesis
Stability Higher kinetic isotope effect Standard reactivity

Research Findings :

  • Kinetic Isotope Effects (KIE): Deuterium in this compound slows reaction rates in SNAr (nucleophilic aromatic substitution) by 2–3× compared to non-deuterated analogs, aiding mechanistic studies .
  • Environmental Tracing: this compound detects sub-ppb levels of chlorinated pollutants in water, outperforming non-deuterated versions due to reduced signal overlap in mass spectrometry .

Research and Market Insights

  • Synthetic Challenges : Deuterated compounds like this compound require specialized deuteration techniques (e.g., D2O exchange under catalysis), increasing production costs .
  • Market Demand : 2-Chloropyridine dominates industrial applications (e.g., ~70% usage in agrochemicals), while the d4 variant occupies a niche in analytical research (2024 market share: <1%) .

Biologische Aktivität

2-Chloropyridine-d4 is a deuterated derivative of 2-chloropyridine, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, including its mutagenicity, cytotoxicity, and potential therapeutic applications based on various studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C5H4ClN (with deuterium substitution)
  • Molecular Weight : 131.56 g/mol
  • CAS Number : 1001003-94-6

Biological Activity Overview

The biological activity of this compound has been explored through various assays, primarily focusing on its mutagenic properties and interactions with cellular systems.

Mutagenicity Studies

  • Salmonella Typhimurium Assay :
    • In a study conducted by the National Toxicology Program, this compound was tested in Salmonella strains TA97, TA98, TA100, and TA102. The compound was found to be non-mutagenic at concentrations up to 5000 µg/plate without metabolic activation but showed mutagenic effects with metabolic activation at concentrations up to 7500 µg/plate .
    • The mutagenicity was linked to the formation of reactive oxygen species (ROS), particularly hydroxyl radicals, which were implicated in DNA damage.
  • Chromosomal Aberrations :
    • In V3 cells (African Green monkey kidney cell line), the compound induced chromosomal aberrations when combined with pyridine N-oxide. The incidence of chromosomal damage increased significantly compared to controls .
  • Mouse Lymphoma Assay :
    • In the L5178Y mouse lymphoma system, this compound induced gene mutations and structural chromosome aberrations both with and without metabolic activation. The positive response was notably enhanced in the presence of metabolic activation .

Cytotoxicity and Antiproliferative Effects

Recent studies have examined the antiproliferative effects of derivatives of this compound against various cancer cell lines:

  • Gastric Cancer Cell Line (SGC-7901) :
    • A series of new derivatives containing the 2-chloropyridine moiety demonstrated significant antiproliferative activity against SGC-7901 cells. Specifically, compound 6o exhibited an IC50 value of 2.3±0.07μM2.3\pm 0.07\,\mu M, comparable to positive controls .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies indicate that modifications can enhance or diminish its activity against specific biological targets:

  • Compounds with additional functional groups or different substituents on the pyridine ring often show varied levels of mutagenicity and cytotoxicity.
  • For example, compounds containing oxadiazole moieties alongside the chloropyridine structure exhibited enhanced telomerase inhibitory activity .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Mutagenicity (Salmonella Assay)Non-mutagenic without activation; mutagenic with activation at high concentrations
Chromosomal AberrationsInduced chromosomal aberrations in V3 cells when combined with pyridine N-oxide
Gene MutationsInduced mutations in mouse lymphoma cells with and without metabolic activation
Antiproliferative ActivitySignificant activity against gastric cancer cells; IC50 = 2.3μM2.3\,\mu M for compound 6o

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloropyridine-d4, and how does deuteration impact reaction optimization?

  • Methodological Guidance :

  • Deuterated analogs like this compound are typically synthesized via nucleophilic substitution reactions using deuterated reagents (e.g., D₂O or deuterated alkyl halides) under anhydrous conditions .
  • Isotopic purity (>99 atom% D) requires careful control of reaction kinetics to minimize proton contamination. Use polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) to enhance deuteration efficiency .
  • Post-synthesis, confirm deuteration levels using mass spectrometry (MS) or 1H^1H-NMR to detect residual proton signals .

Q. Which analytical techniques are most effective for characterizing this compound, and what are common pitfalls in data interpretation?

  • Methodological Guidance :

  • Nuclear Magnetic Resonance (NMR) : Prioritize 2H^2H-NMR or 13C^{13}C-NMR to avoid interference from protonated impurities. Note that deuterium splitting in 1H^1H-NMR may complicate peak assignments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying isotopic distribution. For LC-MS, use deuterium-compatible columns to prevent isotopic exchange during separation .
  • FT-IR : Monitor C–D stretching vibrations (~2100–2200 cm1^{-1}) to confirm deuteration, but cross-validate with NMR due to potential overlap with other functional groups .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Guidance :

  • Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify deuterium loss or chloropyridine hydrolysis products .
  • Store samples in amber vials under inert gas (e.g., argon) at –20°C to minimize isotopic exchange and thermal decomposition. Regularly validate storage stability using quantitative NMR .

Advanced Research Questions

Q. What mechanistic insights can be gained by studying kinetic isotope effects (KIEs) in reactions involving this compound?

  • Methodological Guidance :

  • Use this compound as a probe in SNAr (nucleophilic aromatic substitution) reactions to quantify DKIE^\text{D}KIE. Compare rate constants (kH/kDk_H/k_D) for deuterated vs. non-deuterated substrates to elucidate transition-state geometry .
  • For example, in amination reactions, a primary DKIE>1^\text{D}KIE > 1 suggests bond cleavage at the deuterated position is rate-limiting. Pair kinetic data with computational modeling (DFT) to validate mechanistic hypotheses .

Q. How can researchers resolve contradictions in deuterium incorporation data when synthesizing this compound derivatives?

  • Methodological Guidance :

  • Scenario : Discrepancies between MS and NMR results may arise from partial deuteration or solvent exchange.
  • Resolution :

Use 2H^2H-NMR to quantify site-specific deuteration.

Conduct MS/MS fragmentation to distinguish isotopic clusters from structural isomers.

Optimize quenching steps (e.g., rapid lyophilization) to prevent post-synthesis proton exchange .

  • Cross-reference synthetic protocols with isotopic labeling literature to identify overlooked variables (e.g., solvent pH, catalyst choice) .

Q. What strategies improve the sensitivity and accuracy of detecting this compound in complex biological matrices?

  • Methodological Guidance :

  • Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., 2-Chloropyridine-d7) to correct for matrix effects in LC-MS workflows .
  • Chromatography : Employ HILIC (hydrophilic interaction liquid chromatography) columns to retain polar deuterated compounds, minimizing co-elution with endogenous metabolites .
  • Data Validation : Apply isotope dilution analysis (IDA) to quantify trace levels (<1 ppm) and validate against certified reference materials .

Q. Methodological Best Practices

  • Reproducibility : Document all synthetic steps, including solvent purity, reaction times, and quenching methods, to enable independent replication .
  • Error Analysis : Quantify uncertainties in deuteration levels using error propagation models and report confidence intervals in publications .
  • Ethical Compliance : Adhere to safety guidelines for handling chlorinated compounds and deuterated reagents, including proper waste disposal and fume hood use .

Eigenschaften

IUPAC Name

2-chloro-3,4,5,6-tetradeuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDGRDCXVWSXDC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001003-94-6
Record name 1001003-94-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In this case, reaction with the chloropyridine was carried out using tris(dibenzylideneacetone)dipalladium(0), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) and potassium tert-butoxide in toluene at elevated temperature. 2. Compound C11 was reacted with (4-hydroxyphenyl)boronic acid, under the conditions described for the synthesis of C12 in Example 5, to provide 1-ethyl-6-(4-hydroxyphenyl)-5-methyl-3-{[2-(trimethylsilyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione. 3. Compound C18 was reacted with (4-hydroxyphenyl)boronic acid, under the conditions described for the synthesis of C19 in Example 6, to provide 5-ethyl-6-(4-hydroxyphenyl)-1-methyl-3-{[2-(trimethylsilyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione. 4. Conditions for analytical HPLC. Column: Waters XBridge C18, 2.1×50 mm, 5 μm. Mobile phase A: 0.05% ammonium hydroxide in water; Mobile phase B: acetonitrile. Gradient: 0 to 0.5 minutes, 5% B; 0.5 to 3.4 minutes, linear from 5% to 100% B. Flow rate: 0.8 mL/minute. 5. Conditions for analytical HPLC. Column: Waters XBridge C18, 2.1×50 mm, 5 μm. Mobile phase A: 0.0375% trifluoroacetic acid in water; Mobile phase B: 0.01875% trifluoroacetic acid in acetonitrile. Gradient: 0 to 0.5 minutes, 25% B; 0.5 to 3.5 minutes, linear from 25% to 100% B. Flow rate: 0.8 mL/minute. 6. Identical to footnote 5, except that the gradient used was: 0 to 0.6 minutes, linear from 1% to 5% B; 0.6 to 4.0 minutes, linear from 5% to 100% B. 7. The requisite 2-chloropyridine was prepared via reaction of 2-chloro-3-iodopyridine with a salt of the appropriate azetidine, using palladium(II) acetate, 1,1′-binaphthalene-2,2′-diylbis(diphenylphosphane) (BINAP) and cesium carbonate in toluene at elevated temperature. 8. Reaction of 2-chloropyridin-3-ol with bromocyclopropane, in the presence of cesium carbonate in N,N-dimethylacetamide at 150° C., afforded 2-chloro-3-(cyclopropyloxy)pyridine. 9. Reaction of 2-chloro-5-fluoropyridin-4-ol with iodomethane and silver carbonate provided 2-chloro-5-fluoro-4-methoxypyridine. 10. The reaction between phenol C5 and the chloropyridine was effected via reaction with copper(I) iodide and cesium carbonate in pyridine at 120° C. 11. Deprotection was carried out according to Example 5. 12. Reaction of ethyl 2-chloropyridine-3-carboxylate with methylmagnesium iodide yielded 2-(2-chloropyridin-3-yl)propan-2-ol. 13. Olefin reduction was effected via hydrogenation using palladium on carbon and N,N-diisopropylethylamine in methanol. 14. In this case, reaction with the chloropyridine was carried out using 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in place of di-tert-butyl[3,4,5,6-tetramethyl-2′,4′,6′-tri(propan-2-yl)biphenyl-2-yl]phosphane. 15. 1-(2-Chloropyridin-3-yl)ethanone was converted to 2-chloro-3-(1,1-difluoroethoxy)pyridine using the method of D. B. Horne et al., Tetrahedron Lett. 2009, 50, 5452-5455. Upon deprotection, the difluoroethoxy group was also cleaved. 16. In this case, cesium fluoride was used in place of cesium carbonate in the reaction of the chloropyridine with phenol C49. 17. Compound C3 was reacted with (4-hydroxyphenyl)boronic acid, under the conditions described for preparation of C4 in Examples 1 and 2, to afford 6-(4-hydroxyphenyl)-1,5-dimethyl-3-{[2-(trimethylsilyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione. 18. In this case, the deprotection was carried out in trifluoroacetic acid at 100° C. 19. The racemic product was separated into its atropenantiomers via high-performance liquid chromatography (Column: Chiral Technologies, Chiralpak AD-H, 5 μm; Gradient: ethanol in heptane). This Example was the first-eluting atropenantiomer, and exhibited a positive (+) rotation. 20. Compound C49 was reacted with 2-chloro-3-iodopyridine to afford 5-{[4-[(3-iodopyridin-2-yl)oxy]-2-methylphenyl}-4,6-dimethyl-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one; subsequent Suzuki reaction with cyclopropylboronic acid provided 5-{[4-[(3-cyclopropylpyridin-2-yl)oxy]-2-methylphenyl}-4,6-dimethyl-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one. Deprotection in this case was carried out with trifluoroacetic acid rather than hydrochloric acid. 21. The requisite 2-chloro-3-(oxetan-3-yl)pyridine was prepared from (2-chloropyridin-3-yl)boronic acid using the method reported by M. A. J. Duncton et al., Org. Lett. 2008, 10, 3259-3262. 22. 2-Chloro-3-(difluoromethoxy)-4-methylpyridine was prepared from 2-chloro-4-methylpyridin-3-ol using conditions reported by L. F. Frey et al., Tetrahedron 2003, 59, 6363-6373. 23. The racemic product was separated into its component atropenantiomers using chiral separation. Conditions for analytical HPLC. Column: Chiralpak AD-H, 20×250 mm; Mobile phase A: Heptane; Mobile phase B: Ethanol; Gradient: 5.0% to 95% B, linear over 12 minutes; Flow rate: 28 mL/minute. The first-eluting atropenantiomer, which exhibited a positive (+) rotation, was designated as Example 55; the second-eluting one, which gave a negative (−) rotation, was designated as Example 54. 24. The requisite 2-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]-5-hydroxybenzonitrile was prepared via reaction of C26 with 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, mediated by chloro(2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) and potassium phosphate. 25. Conditions for analytical HPLC. Column: Waters Atlantis dC18, 4.6×50 mm, 5 μm; Mobile phase A: 0.05% trifluoroacetic acid in water (v/v); Mobile phase B: 0.05% trifluoroacetic acid in acetonitrile (v/v); Gradient: 5.0% to 95% B, linear over 4.0 minutes; Flow rate: 2 mL/minute. 26. Reaction of C49 with methyl 2-chloropyridine-3-carboxylate afforded methyl 2-{4-[3,5-dimethyl-6-oxo-1-(tetrahydro-2H-pyran-2-yl)-1,6-dihydropyridazin-4-yl]-3-methylphenoxy}pyridine-3-carboxylate; the ester group was converted to an amide via subjection to ammonium hydroxide in methanol at elevated temperature, to provide 2-{4-[3,5-dimethyl-6-oxo-1-(tetrahydro-2H-pyran-2-yl)-1,6-dihydropyridazin-4-yl]-3-methylphenoxy}pyridine-3-carboxamide. 27. Methyl 2-{4-[3,5-dimethyl-6-oxo-1-(tetrahydro-2H-pyran-2-yl)-1,6-dihydropyridazin-4-yl]-3-methylphenoxy}pyridine-3-carboxylate (see footnote 26) was deprotected to afford this Example. 28. 2,4-Dichloro-3-methylpyridine was converted to 2-chloro-4-methoxy-3-methylpyridine via reaction with sodium hydride/methanol. 29. In this case, the deprotection was carried out with trifluoroacetic acid in dichloromethane at room temperature. 30. The requisite 2-chloro-4-methyl-3-(trifluoromethyl)pyridine was prepared via reaction of 2-chloro-3-iodo-4-methylpyridine with methyl difluoro(fluorosulfonyl)acetate and copper(I) iodide in N,N-dimethylformamide at 90° C. 31. Reaction of 2-chloro-4-methoxypyridine-3-carbaldehyde with (diethylamino)sulfur trifluoride afforded 2-chloro-3-(difluoromethyl)-4-methoxypyridine. 32. Reaction of 2,4-dichloro-3-iodopyridine with sodium methoxide in methanol provided 2-chloro-3-iodo-4-methoxypyridine; this material was converted to 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine as described in footnote 30. 33. The final deprotection was carried using hydrogen chloride in methanol, at room temperature. 34. Deprotection was carried out using the method described in Examples 16 and 17. 35. Separation of atropenantiomers was carried out via supercritical fluid chromatography (Column: Chiral Technologies, Chiralpak AS-H, 5 μm; Eluent: 85:15 carbon dioxide/methanol). The first-eluting atropenantiomer exhibited a positive (+) rotation, and was designated as Example 66. The second-eluting atropenantiomer displayed a negative (−) rotation, and was designated as Example 65. 36. In this case, mass spectrometry data was obtained on the racemate, prior to separation of the atropenantiomers. 37. Compound C37 was reacted with (4-hydroxyphenyl)boronic acid, using the method described for preparation of C4 in Examples 1 and 2, to afford 3-[(benzyloxy)methyl]-6-(4-hydroxyphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. 38. Conditions for reaction of the phenol with the chloropyridine were similar to those used for synthesis of C7 in Examples 1 and 2. 39. After the coupling reaction, the reaction mixture was partitioned between water and ethyl acetate. The organic layer was dried with sodium sulfate and concentrated in vacuo; this material was deprotected with hydrogen chloride in 1,4-dioxane. 40. Purification was effected via reversed phase high-performance liquid chromatography. Column: Waters Sunfire C18, 5 μm; Mobile phase A: 0.05% trifluoroacetic acid in water (v/v); Mobile phase B: 0.05% trifluoroacetic acid in acetonitrile (v/v); Gradient: 30% to 50% B. 41. Purification was carried out via reversed phase high-performance liquid chromatography using an appropriate gradient in one of the following systems: a) Column: Agela Durashell C18, 5 μm; Mobile phase A: ammonium hydroxide in water, pH 10; Mobile phase B: acetonitrile; b) Column: Phenomenex Gemini, 10 μm; Mobile phase A: ammonium hydroxide in water, pH 10; Mobile phase B: acetonitrile; c) Column: Phenomenex Gemini, 8 μm; Mobile phase A: 0.225% formic acid in water; Mobile phase B: acetonitrile; d) Column: YMS C18, 5 μm; Mobile phase A: ammonium hydroxide in water, pH 10; Mobile phase B: acetonitrile. 42. Conditions for analytical HPLC. Column: Waters XBridge C18, 2.1×50 mm, 5 μm. Mobile phase A: 0.0375% trifluoroacetic acid in water; Mobile phase B: 0.01875% trifluoroacetic acid in acetonitrile. Gradient: 0 to 0.5 minutes, 10% B; 0.5 to 4.0 minutes, linear from 10% to 100% B. Flow rate: 0.8 mL/minute. 43. Compound C33 was reacted with 6-bromo-3-(3,4-dimethoxybenzyl)-1-cyclopropyl-5-methylpyrimidine-2,4(1H,3H)-dione, using the method described for Example 12, to yield Example 81. The intermediate, 6-bromo-3-(3,4-dimethoxybenzyl)-1-cyclopropyl-5-methylpyrimidine-2,4(1H,3H)-dione, was prepared from commercially available 1-cyclopropyl urea following the methods described for the preparation of C10 and C34.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
[Compound]
Name
phase A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
phase B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
phase A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
phase B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.